N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features both indole and quinazoline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the quinazoline ring may produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinazoline moiety can also bind to specific proteins, affecting cellular pathways and processes. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety similar to N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide but with a different substituent on the indole ring.
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid: This compound also contains the indole moiety but with an acetic acid group instead of the quinazoline moiety.
Uniqueness
This compound is unique due to the combination of the indole and quinazoline moieties in its structure
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-29-14-13-25-11-9-16-19(7-4-8-20(16)25)24-21(27)10-12-26-15-23-18-6-3-2-5-17(18)22(26)28/h2-9,11,15H,10,12-14H2,1H3,(H,24,27) |
InChI Key |
LYUXTQMUWHHRMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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